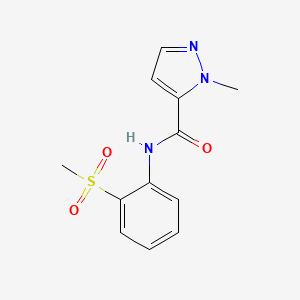

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a methanesulfonyl group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. It would have a total of 34 bond(s), including 17 non-H bond(s), 10 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), and 6 aromatic bond(s) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the methanesulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, it would likely have a certain level of solubility in water and organic solvents, a specific melting point and boiling point, and specific optical properties .Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It could also potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes like cyclooxygenase (cox) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

It’s worth noting that similar compounds interact with their targets (like cox) by forming hydrogen bonds within the active site . This interaction can lead to the inhibition of the enzyme, thereby preventing the conversion of arachidonic acid to inflammatory mediators .

Biochemical Pathways

Compounds that inhibit cox would affect the arachidonic acid cascade, leading to a reduction in the production of prostanoids, which play a role in many inflammatory processes .

Result of Action

Similar compounds that inhibit cox can reduce inflammation, pain, and fever caused by prostaglandins .

特性

IUPAC Name |

2-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-15-10(7-8-13-15)12(16)14-9-5-3-4-6-11(9)19(2,17)18/h3-8H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVOGZWFPTVXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)-1-[(phenylcarbamoyl)amino]formamide](/img/structure/B6579362.png)

![3-(4-chlorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6579368.png)

![3-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579378.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide](/img/structure/B6579388.png)

![ethyl 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6579392.png)

![methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B6579393.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B6579409.png)

![N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B6579415.png)

![N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide](/img/structure/B6579417.png)

![1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6579443.png)

![N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579463.png)